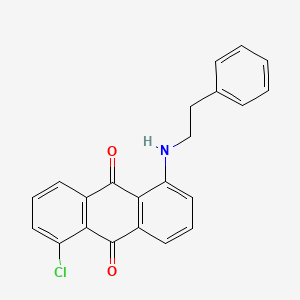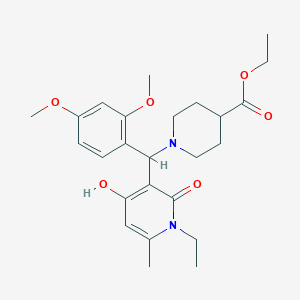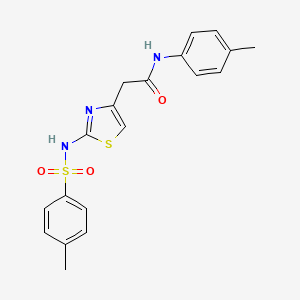
2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide, also known as MTAPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the sulfonamide class of compounds and has been shown to possess a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide is not fully understood. However, it is believed to exert its biological effects by binding to specific target molecules, such as enzymes or receptors, and modulating their activity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, as well as certain tumor cell lines. This compound has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide in lab experiments is its wide range of biological activities. This makes it a useful tool for studying various biological processes and pathways. However, one of the main limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide. One area of interest is the development of new derivatives and analogs of this compound with enhanced biological activity and selectivity. Another area of interest is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of bacterial and fungal infections and certain types of cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to better understand its effects on various biological processes.
Synthesemethoden
The synthesis of 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide involves the reaction of 4-methylphenylsulfonyl chloride with thiosemicarbazide in the presence of a base to form the corresponding thiosemicarbazone. This thiosemicarbazone is then reacted with p-tolylacetic acid in the presence of a dehydrating agent to form this compound.
Wissenschaftliche Forschungsanwendungen
2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. This compound has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and urease.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-13-3-7-15(8-4-13)20-18(23)11-16-12-26-19(21-16)22-27(24,25)17-9-5-14(2)6-10-17/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIRKBJHBOETFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[butyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2791878.png)
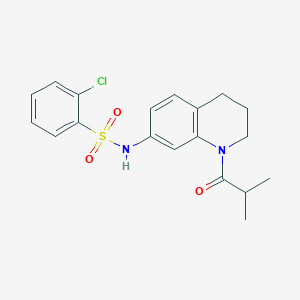
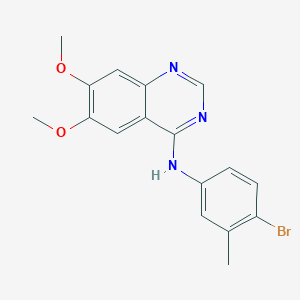
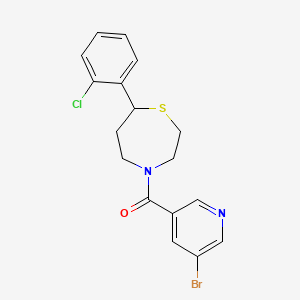
![Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2791882.png)

![N-[4-(aminosulfonyl)phenyl]-8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide](/img/structure/B2791891.png)
![4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B2791892.png)

![4-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2791894.png)
![3-butyl-9-(3-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2791895.png)
